Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
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Overview
Description
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound with the molecular formula C42H84O4S2Sn. This compound is known for its unique structure, which includes a tin atom bonded to sulfur and oxygen atoms, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves the reaction of decyl alcohol with 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the organotin compound and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tin atom can participate in nucleophilic substitution reactions, replacing ligands attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
Scientific Research Applications
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaeicosanoate: Similar structure but different functional groups.
Hexadecanoic acid: A simpler fatty acid with different chemical properties.
Uniqueness
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
83833-26-5 |
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Molecular Formula |
C42H84O4S2Sn |
Molecular Weight |
836.0 g/mol |
IUPAC Name |
decyl 3-[(3-decoxy-3-oxopropyl)sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C13H26O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-5-7-8-6-4-2;/h2*16H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
HJGSUQJMSAOJKO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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